molecular formula C8H4F3NO3 B1313658 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS No. 58808-61-0

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Cat. No.: B1313658
CAS No.: 58808-61-0
M. Wt: 219.12 g/mol
InChI Key: WUCSOOFBCSHTCS-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is a chemical compound with the CAS Number 58808-61-0 . It has a molecular weight of 219.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of “this compound” is C8H4F3NO3 . The InChI code is 1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid . It has a boiling point of 253.9±35.0 C at 760 mmHg .

Scientific Research Applications

Phase Equilibrium and Ternary Phase Diagrams

The study of solid-liquid phase equilibrium and ternary phase diagrams of similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides insights into their mutual solubility and phase behavior. This research is significant for understanding the crystallization process and separation techniques for these compounds under various temperatures and pressures (Li et al., 2019).

Polymer Synthesis

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone has been used in the synthesis of hyperbranched polymers. These polymers, which vary in degrees of branching, are created through self-polycondensation processes. This research contributes to the development of new materials with specific structural and functional properties (Segawa et al., 2010).

Organic Synthesis and Catalysis

This compound plays a role in various organic synthesis processes. For instance, it's involved in the one-pot synthesis of 3-aminobenzo[b]thiophenes and the formation of alpha, beta-unsaturated ketones, serving as an intermediate in these reactions. Such studies highlight its utility in synthetic organic chemistry and catalysis (Androsov et al., 2010); (Curti et al., 2007).

Charge Density Analysis

Investigations into the charge density and hydrogen bonding motifs of similar compounds have been conducted using X-ray diffraction and neutron diffraction data. These studies offer detailed insights into the molecular and electronic structure, crucial for understanding the compound's chemical behavior (Hibbs et al., 2003).

Enzymatic Reduction Studies

The enzymatic reduction of 1-aryl-2,2,2-trifluoroethanones, including compounds similar to this compound, has been studied. This research is significant for understanding stereoselective bioreductions and developing new routes towards biologically active compounds (González-Martínez et al., 2019).

These studies collectively demonstrate the versatile applications of this compound in various fields of scientific research, including materials science, organic synthesis, and catalysis.

Scientific Research Applications of this compound

Phase Equilibrium Studies

The research by (Li et al., 2019) involves the study of solid-liquid phase equilibrium and ternary phase diagrams of compounds including 1-(4-nitrophenyl)ethanone. This study, conducted at various temperatures under atmospheric pressure, provides valuable insights into the crystallization behavior of these compounds. The data obtained are essential for understanding the physical properties and applications in separation processes.

Polymer Synthesis

(Segawa et al., 2010) explored the synthesis of hyperbranched polymers using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research demonstrates the versatility of such compounds in creating polymers with varying degrees of branching, highlighting their potential in material science and engineering applications.

Analytical Chemistry

In analytical chemistry, (Yu et al., 2017) developed a β-diketone-based sensor utilizing 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone for the detection of Al3+ ions. This work is significant for environmental monitoring and analytical methodologies, offering a new approach for the sensitive detection of specific ions.

Organic Synthesis and Chemical Reactions

Research in the field of organic synthesis and chemical reactions using related compounds has been extensive. For example, (Curti et al., 2009) described the microwave-assisted synthesis of various compounds using a derivative of 1-(4-nitrophenyl)ethanone. Such studies contribute to the development of new synthetic methodologies, enhancing the efficiency and scope of organic synthesis.

X-ray Diffraction Studies

In the field of crystallography, (Hibbs et al., 2003) utilized high-resolution X-ray and neutron diffraction data to analyze the charge density in 1-(2-hydroxy-5-nitrophenyl)ethanone. This research provides deeper insights into the molecular and electronic structure of such compounds, which is crucial for understanding their reactivity and interactions.

Chemical Kinetics

The study of chemical kinetics using similar compounds has been demonstrated by (Jarczewski et al., 1986). They investigated the reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with various bases, providing valuable information about reaction mechanisms and rate determining steps in organic chemistry.

Scientific Research Applications of this compound

Phase Equilibrium Studies

The research by Li et al. (2019) investigates the ternary phase equilibrium of 1-(4-nitrophenyl)ethanone in different solvents, crucial for understanding the solubility and crystallization behavior of this compound. This knowledge is vital for separation processes and material synthesis. Read more.

Polymer Synthesis

Segawa et al. (2010) explored the synthesis of hyperbranched polymers using a compound structurally similar to this compound. This study demonstrates its potential as a monomer in creating novel polymers, which could have applications in materials science. Read more.

Analytical Chemistry

In analytical chemistry, Yu et al. (2017) developed a β-diketone-based sensor utilizing a derivative of this compound for detecting Al3+ ions. This work highlights its use in sensitive and selective ion detection, important for environmental monitoring and chemical analysis. Read more.

Organic Synthesis and Chemical Reactions

Androsov et al. (2010) demonstrated the use of a related compound in the synthesis of 3-aminobenzo[b]thiophenes, showcasing its role in facilitating efficient chemical transformations. This kind of research expands the toolkit available to synthetic chemists. Read more.

X-ray Diffraction Studies

Hibbs et al. (2003) conducted charge density analysis using X-ray diffraction on a compound similar to this compound. Their work provides insights into the electronic structure and bonding features, essential for understanding molecular interactions and reactivity. Read more.

Chemical Kinetics

Jarczewski et al. (1986) explored the reaction kinetics of a compound structurally similar to this compound, providing essential data for understanding its reactivity and potential applications in synthetic pathways. Read more.

Safety and Hazards

The safety information available indicates that “2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” may be harmful if swallowed (Hazard Statements: H302) . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCSOOFBCSHTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453884
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58808-61-0
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of trimethyl-[2,2,2-trifluoro-1-methoxy-1-(4-nitro-phenyl)-ethoxy]-silane (5.5 g), a solution of hydrogen chloride in dioxane (4 M, 15 ml), and water (5 ml) was stirred for 4 hours. The mixture was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (100 ml). The organic extract was concentrated under reduced pressure to afford 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanone (4.5 g, 85% yield)
Name
trimethyl-[2,2,2-trifluoro-1-methoxy-1-(4-nitro-phenyl)-ethoxy]-silane
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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